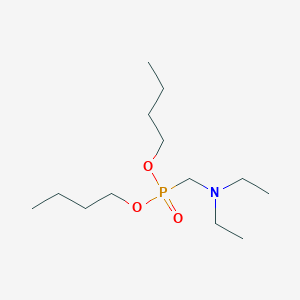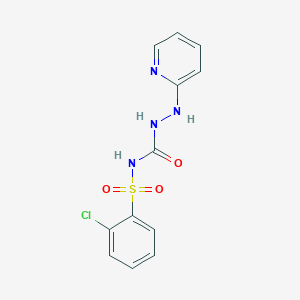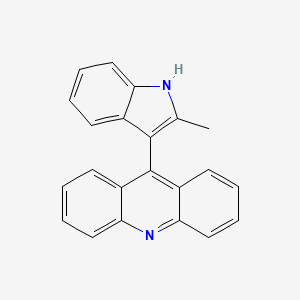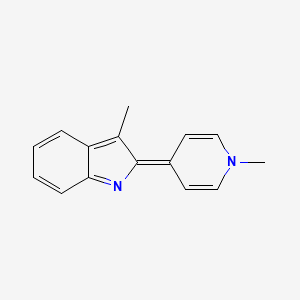![molecular formula C15H11N5O2 B3820673 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole](/img/structure/B3820673.png)
1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole
Vue d'ensemble
Description
1-(4-Nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a nitrophenyl group and a phenylethenyl group
Méthodes De Préparation
The synthesis of 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide to form 4-nitrobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with phenylacetylene under appropriate conditions to yield the desired tetrazole compound. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the cycloaddition process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include amino derivatives, substituted tetrazoles, and various oxidized products .
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, the compound may inhibit the activity of bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The nitrophenyl and phenylethenyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole include:
1-(4-Nitrophenyl)ethanol: This compound shares the nitrophenyl group but differs in the presence of an ethanol moiety instead of the tetrazole ring.
4-Nitrostyrene: Similar in having a nitrophenyl group, but it features a styrene moiety instead of the tetrazole ring.
1-(4-Methoxy-2-nitrophenyl)tetrazole: This compound has a methoxy group in addition to the nitrophenyl and tetrazole components.
The uniqueness of this compound lies in its combination of the tetrazole ring with the nitrophenyl and phenylethenyl groups, which imparts distinct chemical and biological properties not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c21-20(22)14-9-7-13(8-10-14)19-15(16-17-18-19)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAIALQEBXNNHJ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![Ditert-butyl-[di(propan-2-yloxy)phosphinothioylmethyl]-sulfanylidene-lambda5-phosphane](/img/structure/B3820598.png)
![2,2-bis[di(propan-2-yloxy)phosphoryl]-N,N-dimethylethenamine](/img/structure/B3820605.png)
![N-[(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-N-ethylethanamine](/img/structure/B3820613.png)
![diethyl {[acetyl(methyl)amino]methyl}phosphonate](/img/structure/B3820615.png)

![4-[Bis(2-methylpropoxy)phosphorylmethyl]morpholine](/img/structure/B3820620.png)
![4-[Bis(diethoxyphosphoryl)methyl]morpholine](/img/structure/B3820627.png)
phosphoryl}propanoic acid](/img/structure/B3820633.png)



![methyl (1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3820694.png)
![6-[4-(4-pyridin-2-ylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3820701.png)
